methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The methoxyphenyl group is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with the sulfonylated methoxyphenyl compound using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines or reduced tetrazole derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its tetrazole ring is particularly valuable for creating bioisosteres of carboxylic acids, which are important in drug design .
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor ligands, given the tetrazole ring’s ability to mimic the carboxylate group in biological systems .
Medicine
Medicinally, compounds containing the tetrazole ring are explored for their anti-inflammatory, antibacterial, and antifungal properties . This specific compound could be investigated for similar therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the tetrazole ring .
Mechanism of Action
The mechanism of action for compounds containing the tetrazole ring often involves mimicking the carboxylate group, allowing them to interact with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound used as a precursor in various syntheses.
5-Substituted Tetrazoles: These compounds have similar biological activities and are used in drug design.
Uniqueness
Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is unique due to its combination of a tetrazole ring with a sulfonylated methoxyphenyl group and a benzoate ester. This structure provides a unique set of chemical properties, making it versatile for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H19N5O5S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C18H19N5O5S/c1-4-23-17(19-21-22-23)12-9-10-15(27-2)16(11-12)29(25,26)20-14-8-6-5-7-13(14)18(24)28-3/h5-11,20H,4H2,1-3H3 |
InChI Key |
XCFRCIMMEYQNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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